11-(4-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. This compound is characterized by its unique structure, which includes a chlorophenyl group and multiple methyl groups attached to a hexahydro-dibenzo-diazepinone core. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves a multi-component reaction. One common method includes the reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and an aromatic aldehyde in the presence of a catalyst such as propylphosphonic anhydride (T3P®) or indium chloride in acetonitrile . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. These methods often utilize advanced catalysts and optimized reaction conditions to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
11-(4-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
11-(4-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiproliferative effects.
Medicine: Investigated for its potential therapeutic applications, including anxiolytic and antipsychotic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(4-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic or antipsychotic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known anxiolytic with a similar diazepine core structure.
Clozapine: An antipsychotic with a dibenzo-diazepine structure.
Oxazepam: A benzodiazepine with anxiolytic properties.
Uniqueness
11-(4-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methyl groups and chlorophenyl moiety contribute to its unique pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C23H25ClN2O |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H25ClN2O/c1-13-9-17-18(10-14(13)2)26-22(15-5-7-16(24)8-6-15)21-19(25-17)11-23(3,4)12-20(21)27/h5-10,22,25-26H,11-12H2,1-4H3 |
InChI Key |
TYSIWLQUMGEXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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